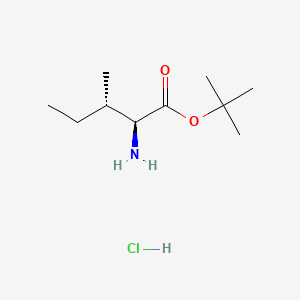
AMBERLITE RESIN
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Amberlite resin is a type of ion exchange resin widely used in various industrial and scientific applications. It is a synthetic polymer that can exchange ions with ions in a solution that is passed through it. Amberlite resins are known for their high capacity, stability, and efficiency in ion exchange processes. They are commonly used in water treatment, pharmaceuticals, food and beverage processing, and chemical synthesis.
準備方法
Amberlite resins are typically prepared through the polymerization of styrene and divinylbenzene. The polymerization process creates a cross-linked polymer matrix that provides the resin with its ion exchange properties. The reaction conditions for the polymerization process include the use of initiators such as benzoyl peroxide and reaction temperatures ranging from 60 to 80°C. Industrial production methods involve large-scale polymerization reactors and stringent quality control measures to ensure the consistency and performance of the resin .
化学反応の分析
Amberlite resins undergo various types of chemical reactions, including:
Oxidation and Reduction: These reactions involve the gain or loss of electrons. Amberlite resins can act as catalysts in redox reactions.
Substitution: In these reactions, one ion is replaced by another. Amberlite resins are commonly used in ion exchange processes where ions in a solution are substituted with ions from the resin.
Esterification and Transesterification: These reactions involve the formation or exchange of ester bonds. .
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction and the ions involved.
科学的研究の応用
Amberlite resins have a wide range of scientific research applications, including:
Chemistry: Used in ion exchange chromatography for the separation and purification of chemical compounds.
Biology: Employed in the purification of proteins, enzymes, and other biomolecules.
Medicine: Utilized in drug formulation and purification processes.
Industry: Applied in water treatment, food and beverage processing, and the recovery of valuable metals from industrial waste streams .
作用機序
The mechanism of action of Amberlite resins involves the exchange of ions between the resin and the solution it is in contact with. The resin contains fixed ions that can be exchanged with ions in the solution. This process is driven by the concentration gradient and the affinity of the resin for specific ions. The molecular targets and pathways involved depend on the specific application and the ions being exchanged .
類似化合物との比較
Amberlite resins are compared with other ion exchange resins such as Dowex and Purolite resins. While all these resins serve similar purposes, Amberlite resins are known for their high capacity and stability. They are also available in a wide range of chemical compositions and polymer structures, making them versatile for various applications. Similar compounds include:
Dowex Resins: Known for their high efficiency in water treatment and chemical processing.
Purolite Resins: Widely used in pharmaceutical and bioprocessing applications
Amberlite resins stand out due to their extensive performance testing and application development, ensuring high reliability and productivity in various industries.
特性
CAS番号 |
100915-94-4 |
|---|---|
分子式 |
C13H19NO6S2 |
分子量 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[1,1'-Binaphthalene]-2,2'-dithiol](/img/structure/B1167940.png)
